

Physical properties of 5-Bromopyrimidine-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Bromopyrimidine-2-carbaldehyde

Cat. No.: B1441905

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An In-Depth Technical Guide to the Physical Properties of **5-Bromopyrimidine-2-carbaldehyde**

Introduction

5-Bromopyrimidine-2-carbaldehyde is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with both a bromine atom and an aldehyde group, presents a versatile scaffold for the synthesis of more complex molecules. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde group is amenable to a wide range of transformations, including reductive amination, oxidation, and Wittig reactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering field-proven insights for its application in a research setting.

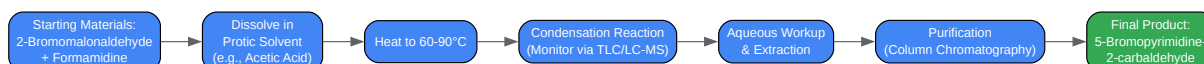
It is important to note that while this compound is commercially available, comprehensive experimental data for some of its core physical properties, such as melting and boiling points, are not extensively documented in publicly accessible literature. This guide consolidates all available information and provides context through comparative data and theoretical synthetic approaches.

Chemical Identity and Structure

Correctly identifying the molecule is the foundational step for any laboratory work. The nomenclature, molecular identifiers, and structure provide the unambiguous identity of **5-Bromopyrimidine-2-carbaldehyde**.

- IUPAC Name: **5-bromopyrimidine-2-carbaldehyde**
- CAS Number: 944902-05-0[1]
- Molecular Formula: $C_5H_3BrN_2O$ [2][3]
- InChI Key: DCUNSYBCDXVLGH-UHFFFAOYSA-N[3]

The structural arrangement of the atoms dictates the molecule's reactivity and physical behavior. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the aldehyde group, influences the reactivity of the C-Br bond.



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